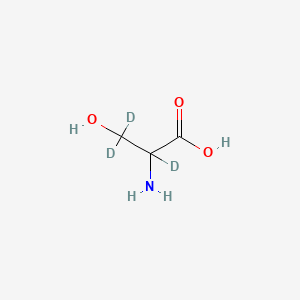

DL-Serine-2,3,3-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Serine-2,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-2,3,3-d3 is the deuterium-labeled form of DL-Serine, a racemic mixture of the D- and L-enantiomers of the amino acid serine. The incorporation of three deuterium atoms at the 2, 3, and 3 positions of the serine molecule makes it a valuable tool in various scientific and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Concepts

DL-Serine is a non-essential amino acid with diverse physiological roles. The L-isomer, L-Serine, is a fundamental component of proteins and a precursor for the biosynthesis of other amino acids (like glycine and cysteine), purines, pyrimidines, and complex lipids such as phosphatidylserine and sphingolipids[1]. The D-isomer, D-Serine, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission[2].

The key feature of this compound is its isotopic enrichment. The mass difference introduced by the deuterium atoms allows it to be distinguished from its unlabeled counterpart by mass spectrometry without significantly altering its chemical properties. This makes it an ideal internal standard for correcting for variations during sample preparation and analysis in quantitative assays[3]. Furthermore, the deuterium label enables the tracing of serine's metabolic fate in biological systems[4][5].

Chemical and Physical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₄D₃NO₃ | |

| Molecular Weight | 108.11 g/mol | |

| CAS Number | 70094-78-9 | |

| Appearance | White to off-white powder | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | |

| Solubility | Soluble in water | General knowledge |

| Storage | Store at room temperature, protected from light and moisture. |

Applications in Research and Drug Development

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of D-serine and L-serine in various biological matrices, such as plasma, cerebrospinal fluid, and tissue homogenates. Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus effectively correcting for any analyte loss or ionization suppression/enhancement in the mass spectrometer.

Metabolic Tracer Studies

As a stable isotope-labeled compound, this compound is an excellent tracer for studying serine metabolism in vitro and in vivo. By introducing the labeled serine into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. This approach, known as metabolic flux analysis, provides valuable insights into the activity of metabolic pathways under different physiological or pathological conditions. For example, it has been used to monitor serine metabolism in cancer cells using deuterium magnetic resonance spectroscopy (MRS) imaging.

Experimental Protocols

Quantification of D-Serine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the direct quantitation of D-serine in human plasma.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

D-Serine (Analyte)

-

Methanol (HPLC grade)

-

Formic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Human plasma (control and study samples)

-

Chiral HPLC column (e.g., Regis® ChiroSil RCA(+))

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of D-serine (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Prepare working standard solutions of D-serine by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard (this compound).

3. Sample Preparation:

-

To 50 µL of plasma sample (or PBS for the calibration curve), add a fixed amount of the internal standard working solution.

-

Precipitate proteins by adding a sufficient volume of cold methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A chiral column capable of separating D- and L-serine.

-

Mobile Phase: An appropriate mixture of aqueous and organic solvents with modifiers (e.g., formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

D-Serine: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

-

This compound (IS): Monitor the corresponding transition for the deuterated internal standard.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the D-serine standards.

-

Determine the concentration of D-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from a Validated LC-MS/MS Method:

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.9997 |

| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity |

| Intra-day Precision (%CV) | ≤ 8.7% |

| Inter-day Precision (%CV) | ≤ 8.7% |

| Accuracy (%RE) | -7.0% to -6.1% |

| Matrix Effect (Plasma) | Analyte: 80.5 ± 14.0%, IS: 78.8% |

Visualizations

Serine Metabolic Pathways

The following diagram illustrates the central role of L-serine in cellular metabolism, including its synthesis from glycolysis, its conversion to other amino acids and its contribution to one-carbon metabolism.

Caption: Overview of L-Serine metabolic pathways.

D-Serine Signaling at the NMDA Receptor

D-Serine, synthesized from L-Serine, acts as a crucial co-agonist at the NMDA receptor, which is essential for its activation.

Caption: D-Serine's role as a co-agonist in NMDA receptor signaling.

Experimental Workflow for a Metabolic Tracer Study

This diagram outlines the general steps involved in a metabolic tracing experiment using this compound.

Caption: General workflow for a stable isotope tracer experiment.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolomics, drug discovery, and neuroscience. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements of serine enantiomers, while its application as a metabolic tracer provides deep insights into the complex and dynamic nature of serine metabolism. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Serine-2,3,3-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Serine-2,3,3-d3, a deuterated isotopologue of the amino acid serine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this stable isotope-labeled compound in their studies. The guide details its physicochemical characteristics, provides insights into experimental protocols for its use in metabolic tracing, and visualizes its role in key metabolic pathways.

Core Physical and Chemical Properties

This compound is a white crystalline powder.[1] As a deuterated analog of DL-serine, its chemical behavior is nearly identical to the unlabeled compound, making it an excellent tracer for metabolic studies. The primary difference lies in its increased mass, which allows for its distinction and quantification in mass spectrometry-based analyses.

Data Presentation: A Summary of Quantitative Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₃H₄NO₃ | [1] |

| Molecular Weight | 108.11 g/mol | [1][2] |

| CAS Number | 70094-78-9 | [1] |

| Appearance | White to light yellow solid powder | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| Melting Point | ~240 °C (decomposes) (for unlabeled DL-Serine) | |

| Boiling Point | Decomposes | |

| Solubility in Water | Soluble | |

| Storage Conditions | Room temperature, protected from light and moisture |

Experimental Protocols: Methodologies for Key Experiments

This compound is primarily utilized as a tracer in metabolic flux analysis to investigate pathways such as one-carbon metabolism. Below are detailed methodologies for its application in cell culture and subsequent analysis by mass spectrometry.

Experimental Workflow for Stable Isotope Tracing in Cell Culture

This workflow outlines the key steps for a typical metabolic labeling experiment using this compound in cultured mammalian cells.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate mammalian cells in appropriate culture vessels and grow until they reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare the labeling medium by supplementing serine-free DMEM with this compound at a known concentration. It is recommended to also supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

Labeling: Remove the standard growth medium, wash the cells with PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. For many central metabolic pathways, significant labeling can be observed within a few hours to 24 hours.

2. Metabolite Extraction:

-

Quenching: To halt enzymatic activity, rapidly quench the cells by aspirating the labeling medium and washing with ice-cold saline. Then, add a cold extraction solvent, such as 80% methanol.

-

Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Perform a liquid-liquid extraction (e.g., using a methanol/water/chloroform system) to separate the polar metabolites from lipids and proteins.

-

Drying: Evaporate the polar metabolite fraction to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Analysis by Mass Spectrometry:

-

LC-MS/MS Analysis (for underivatized amino acids):

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in a mode that allows for the detection and quantification of the different isotopologues of serine and its downstream metabolites.

-

-

GC-MS Analysis (requires derivatization):

-

Derivatization: Derivatize the dried metabolite extract to increase the volatility of the amino acids. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Gas Chromatography: Separate the derivatized analytes on a suitable GC column.

-

Mass Spectrometry: Detect the fragments of the derivatized amino acids using a mass spectrometer. The incorporation of deuterium will result in a mass shift in the characteristic fragments, allowing for quantification of the labeled species.

-

Mandatory Visualization: Serine Metabolism and One-Carbon Pathway

This compound is a valuable tool for tracing the flux through serine metabolism and its interconnected pathways, most notably one-carbon metabolism, which is crucial for nucleotide synthesis, methylation reactions, and redox balance.

References

Synthesis of Deuterated DL-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated DL-serine. Deuterium-labeled compounds are critical tools in pharmaceutical research, metabolic studies, and environmental analysis. This document details established synthetic pathways, including chemical and enzymatic methods, for the preparation of DL-serine with deuterium incorporation at various positions. It includes detailed experimental protocols, quantitative data on yields and isotopic enrichment, and visualizations of the synthetic workflows to aid researchers in the practical application of these methods.

Introduction

DL-Serine is a racemic mixture of the non-essential amino acid serine. Its deuterated isotopologues, such as DL-Serine-d3, are valuable as internal standards in mass spectrometry-based quantitative analysis, as tracers for metabolic studies, and in the development of deuterated drugs to improve their pharmacokinetic profiles.[1] The synthesis of deuterated DL-serine can be achieved through various strategies, primarily involving direct H-D exchange reactions on the serine backbone or by employing deuterated starting materials in a de novo synthesis. This guide will focus on the most common and effective methods for preparing deuterated DL-serine.

Synthetic Methodologies

Two primary approaches are highlighted for the synthesis of deuterated DL-serine: catalytic H-D exchange and enzymatic synthesis.

Platinum-Catalyzed H-D Exchange

A direct method for deuteration involves the use of a platinum catalyst to facilitate hydrogen-deuterium exchange in a deuterium oxide (D₂O) medium. This method is advantageous for its simplicity and the use of readily available starting materials.

The general reaction involves heating DL-serine with a platinum-on-carbon (Pt/C) catalyst in D₂O. The reaction conditions, such as temperature and duration, can be optimized to achieve the desired level of deuterium incorporation. However, this method can lead to racemization and potential side reactions if not carefully controlled.[2] For serine, decomposition can occur at temperatures above 170°C.[2] To mitigate decomposition, alternative catalysts like Ruthenium-on-carbon (Ru/C) can be employed, allowing for successful deuteration at lower temperatures.[2]

Enzymatic Synthesis

Biocatalytic methods offer high stereoselectivity and specificity for the synthesis of deuterated amino acids. While many enzymatic methods are designed for the synthesis of specific enantiomers (L- or D-serine), they can be adapted for the production of the racemic mixture or the deuteration of existing DL-serine. For instance, serine racemase is an enzyme that can interconvert L-serine and D-serine, and in the presence of D₂O, can be used to introduce deuterium at the α-position.[3]

Another enzymatic approach involves the use of a PLP-dependent Mannich cyclase, LolT, which has been shown to catalyze the α-deuteration of a wide range of L-amino acids with high efficiency and stereoselectivity. While this method is specific for the L-enantiomer, the resulting L-serine-d₁ can be racemized through chemical methods to obtain DL-serine-d₁.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of deuterated DL-serine.

Table 1: Commercially Available Deuterated DL-Serine

| Compound Name | Isotopic Purity | Chemical Purity | Supplier |

| DL-Serine-2,3,3-d3 | ≥98 atom % D | ≥98% (CP) | Sigma-Aldrich |

| This compound | ≥98 atom % D | Not specified | MedChemExpress |

| DL-Serine (2,3,3-D₃, 98%) | 98% | 98% | Cambridge Isotope Laboratories, Inc. |

Table 2: Catalytic H-D Exchange of Serine

| Catalyst | Temperature (°C) | Reaction Time (days) | Average Deuteration Level (%) | Notes | Reference |

| Pt/C | 100 | 1 | 7.7 | Partial decomposition observed. | |

| Pt/C | 170 | 1 | - | Decomposition. |

Experimental Protocols

Protocol for Platinum-Catalyzed H-D Exchange of DL-Serine

Materials:

-

DL-Serine

-

Platinum on carbon (Pt/C, 3 wt% Pt)

-

Deuterium oxide (D₂O)

-

2-Propanol

-

Celite

-

Ethanol

Procedure:

-

In a suitable reactor, combine DL-serine (1 g), Pt/C (0.40 g, 0.06 mmol), 2-propanol (4 mL), and D₂O (40 mL).

-

Heat the mixture to 100°C and stir continuously for 24 hours.

-

After cooling to room temperature, filter the mixture through Celite to remove the Pt/C catalyst.

-

Further filter the solution through a 0.22 μm filter.

-

Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated DL-serine.

-

Wash the crude product with ethanol to remove any organic impurities.

Characterization:

-

The level of deuterium incorporation can be determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Synthetic Pathway Diagrams

Caption: Synthetic pathways for deuterated DL-serine.

Experimental Workflow Diagram

Caption: Experimental workflow for catalytic H-D exchange.

Conclusion

The synthesis of deuterated DL-serine can be accomplished through several effective methods. The choice of method depends on the desired level of deuterium incorporation, the required stereochemical purity, and the available resources. Direct catalytic H-D exchange offers a straightforward approach for producing highly deuterated DL-serine, while enzymatic methods provide a route to stereospecifically labeled compounds that can be subsequently racemized. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs in drug development and metabolic research.

References

Isotopic Purity of DL-Serine-2,3,3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of DL-Serine-2,3,3-d3, a crucial isotopically labeled amino acid for research in metabolomics, proteomics, and drug development. This document details the specifications of commercially available this compound, outlines the experimental protocols for verifying its isotopic enrichment, and illustrates its application in tracing key metabolic pathways.

Quantitative Data on Isotopic Purity

This compound is synthesized to have deuterium atoms at the 2, 3, and 3' positions of the serine molecule. The isotopic purity of this compound is a critical parameter for its use as a tracer or internal standard in quantitative analyses. The data presented in Table 1 summarizes the typical isotopic purity and other relevant specifications from leading commercial suppliers.

| Parameter | Specification | Reference |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% (CP) | [1] |

| Molecular Formula | C₃D₃H₄NO₃ | |

| Molecular Weight | 108.11 g/mol | [1] |

| Mass Shift | M+3 | [1] |

| Form | Powder | [1] |

| CAS Number | 70094-78-9 |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the deuterium enrichment and confirmation of the labeling positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule. For this compound, both ¹H (proton) and ²H (deuterium) NMR are employed to assess isotopic enrichment.

¹H NMR Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) to a known concentration.

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Analysis: The isotopic purity is determined by comparing the integral of the residual proton signal at the labeled positions (C2 and C3) to the integral of a proton signal at an unlabeled position (e.g., the hydroxyl proton, if not exchanged with the solvent) or an internal standard with a known concentration. The reduction in the signal intensity at the C2 and C3 positions directly corresponds to the degree of deuteration.

²H NMR Protocol:

-

Sample Preparation: A sample of this compound is dissolved in a protonated solvent (e.g., H₂O or a suitable organic solvent).

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Analysis: The presence of strong signals corresponding to the chemical shifts of the C2 and C3 positions confirms the incorporation of deuterium. The relative integrals of these signals can be used to verify the labeling pattern.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic distribution of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of amino acids.

GC-MS Protocol:

-

Derivatization: To increase volatility for GC analysis, this compound is derivatized, typically by trimethylsilylation (TMS) to form N,O-bis(trimethylsilyl)serine-2,3,3-d3.

-

Gas Chromatography (GC): The derivatized sample is injected into a GC system, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact ionization). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the deuterated derivative. The isotopic distribution of this peak is analyzed to calculate the atom percent of deuterium. For this compound, the molecular ion (M) will be shifted by +3 mass units compared to the unlabeled compound. The relative intensities of the M, M+1, M+2, and M+3 ions are used to determine the isotopic enrichment.

LC-MS/MS Protocol:

-

Liquid Chromatography (LC): this compound is dissolved in a suitable solvent and injected into an LC system. Separation is achieved based on the compound's polarity and interaction with the column's stationary phase.

-

Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer. The precursor ion corresponding to protonated this compound ([M+H]⁺) is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell.

-

Second Mass Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

-

Analysis: The fragmentation pattern and the masses of the fragment ions are used to confirm the identity and the positions of the deuterium labels. The isotopic distribution of the precursor and fragment ions provides a precise measure of the isotopic purity.

Application in Tracing Metabolic Pathways

This compound is a valuable tool for tracing the metabolic fate of serine in various biological systems. Serine is a central metabolite involved in numerous anabolic and catabolic pathways. By introducing the deuterated tracer, researchers can follow the incorporation of the labeled atoms into downstream metabolites, thereby elucidating pathway activity and flux.

Serine's Role in One-Carbon Metabolism

Serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key entry point for one-carbon units into this pathway.

References

The Biological Functions of Deuterated Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated serine, a stable isotope-labeled analog of the amino acid serine, has emerged as a powerful tool in biological research and a promising candidate in drug development. The substitution of hydrogen with deuterium atoms imparts unique physicochemical properties that alter its metabolic fate and biological activity. This technical guide provides a comprehensive overview of the core biological functions of deuterated serine, with a focus on its applications as a metabolic tracer, its modified pharmacokinetic profile and reduced toxicity, and its utility in biophysical studies. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding and application of deuterated serine in scientific investigation.

Introduction: The Significance of Deuteration

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus, effectively doubling the mass of the atom compared to protium (the most common hydrogen isotope). This seemingly subtle change leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond[1][2][3][4][5]. This fundamental principle underpins the unique biological functions and applications of deuterated molecules like serine.

In the context of serine, deuteration can be strategically applied to different positions on the molecule (e.g., L-Serine (2,3,3-D₃), D-Serine-d3) to probe specific metabolic pathways or to modulate its pharmacological properties. This guide will delve into the multifaceted roles of both L- and D-isomers of deuterated serine.

Deuterated L-Serine as a Metabolic Tracer

Deuterated L-serine serves as an invaluable tracer for elucidating the complexities of one-carbon metabolism, a critical network of pathways involved in the synthesis of nucleotides, amino acids, and lipids, as well as in methylation reactions.

Tracing Serine's Contribution to One-Carbon Metabolism

L-serine is a major donor of one-carbon units to the folate cycle. By using deuterated L-serine, researchers can track the flow of these deuterated one-carbon units through various metabolic pathways. For instance, [2,3,3-²H₃]serine has been used to monitor the synthesis of deuterated glycine, formate, and 5,10-methylene-tetrahydrofolate in cancer cells.

Experimental Protocol: Tracing One-Carbon Metabolism with [2,3,3-²H₃]serine using Deuterium MRI

This protocol is adapted from a study on glioblastoma models.

-

Cell Culture and Tumor Implantation:

-

Patient-derived glioblastoma cells are cultured in appropriate media.

-

For in vivo studies, cells are orthotopically implanted into the brains of immunodeficient mice.

-

-

Administration of Deuterated Serine:

-

For in vitro studies, the cell culture medium is replaced with a medium containing a known concentration of [2,3,3-²H₃]serine.

-

For in vivo studies, mice receive an injection (e.g., intraperitoneal or intravenous) of a sterile solution of [2,3,3-²H₃]serine.

-

-

Deuterium Magnetic Resonance Spectroscopy (²H MRS) and Imaging (²H MRI):

-

Sequential ²H spectra and spectroscopic images are acquired over time using a high-field MRI scanner equipped for deuterium detection.

-

This allows for the non-invasive monitoring of the metabolism of [2,3,3-²H₃]serine and the appearance of its deuterated metabolites in real-time.

-

-

Metabolite Identification and Quantification:

-

The resulting spectra are analyzed to identify and quantify the signals from [2,3,3-²H₃]serine and its downstream metabolites, such as [²H]glycine, [²H]formate, and deuterated water (HDO).

-

The rate of appearance of these metabolites provides a measure of the flux through the one-carbon metabolism pathway.

-

Quantitative Analysis of Metabolic Flux

The use of deuterated serine coupled with mass spectrometry or NMR spectroscopy allows for the precise quantification of metabolic fluxes. This data is crucial for understanding how metabolic pathways are altered in diseases like cancer and for evaluating the efficacy of drugs that target these pathways.

| Parameter | Cell Line 1 (e.g., Glioblastoma) | Cell Line 2 (e.g., Breast Cancer) | Reference |

| Rate of [²H]glycine production from [2,3,3-²H₃]serine (nmol/h/10⁶ cells) | Value | Value | |

| Rate of [²H]formate production from [2,3,3-²H₃]serine (nmol/h/10⁶ cells) | Value | Value | |

| Fractional contribution of serine to glycine pool (%) | Value | Value | |

| Note: Specific values would be extracted from relevant publications. |

Diagram: Tracing One-Carbon Metabolism with Deuterated Serine

Caption: Metabolic fate of deuterated L-serine in one-carbon metabolism.

Deuterated D-Serine: Modulating Neurological Function with Improved Safety

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory. However, the therapeutic potential of D-serine has been hampered by concerns about nephrotoxicity (kidney damage) at higher doses. Deuteration of D-serine offers a promising strategy to mitigate this toxicity while retaining its therapeutic efficacy.

Reduced Nephrotoxicity of Deuterated D-Serine

The nephrotoxicity of D-serine is believed to be mediated by its metabolism by the enzyme D-amino acid oxidase (DAAO) in the kidneys, which produces reactive oxygen species. By replacing the hydrogen atoms at the metabolically vulnerable positions with deuterium, the rate of DAAO-mediated degradation is slowed down due to the kinetic isotope effect. This leads to a significant reduction in the formation of toxic byproducts.

A deuterated form of D-serine, CTP-692, has been shown in preclinical studies to have a markedly improved safety profile compared to its non-deuterated counterpart.

| Parameter | D-Serine | Deuterated D-Serine (CTP-692) | Reference |

| Pharmacokinetics | |||

| Half-life (t½) in plasma (hours) | ~3.3 (human) | Longer than D-serine | |

| Area Under the Curve (AUC) | Lower | Higher | |

| Nephrotoxicity Markers (Rat Model) | |||

| Serum Creatinine Levels | Highly elevated | No significant elevation | |

| Blood Urea Nitrogen (BUN) | Highly elevated | No significant elevation |

Diagram: Mechanism of Reduced Nephrotoxicity

Caption: Deuteration slows D-serine metabolism, reducing nephrotoxicity.

Impact on NMDA Receptor Signaling

While deuteration primarily affects the metabolism of D-serine, its direct impact on NMDA receptor binding and signaling is an area of active research. Preclinical studies have shown that deuterated D-serine retains its ability to activate the NMDA receptor in the presence of glutamate. However, the altered pharmacokinetics, leading to more stable and sustained levels of the co-agonist in the brain, could have significant implications for therapeutic strategies targeting NMDA receptor hypofunction in disorders like schizophrenia.

Deuterated Serine in Biophysical Studies

The unique properties of deuterium also make deuterated serine a valuable tool in biophysical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy for determining the structure and dynamics of proteins.

Protein NMR Spectroscopy

In protein NMR, the substitution of protons with deuterons can simplify complex spectra and reduce signal overlap, enabling the study of larger and more complex proteins. The production of deuterated proteins often involves expressing the protein of interest in a medium where deuterated water (D₂O) and other deuterated nutrients are the primary source of hydrogen.

Experimental Protocol: Production of Deuterated Proteins for NMR

This is a generalized protocol for expressing deuterated proteins in E. coli.

-

Adaptation of E. coli to Deuterated Media:

-

Gradually adapt the E. coli expression strain to growth in M9 minimal medium prepared with increasing concentrations of D₂O.

-

This allows the cellular machinery to adjust to the presence of deuterium.

-

-

Protein Expression:

-

Inoculate a large-scale culture of the adapted E. coli in M9/D₂O medium containing a deuterated carbon source (e.g., deuterated glucose) and ¹⁵NH₄Cl (for ¹⁵N labeling).

-

Induce protein expression at the appropriate cell density with an inducing agent (e.g., IPTG).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

NMR Spectroscopy:

-

Prepare the purified deuterated protein in a suitable buffer for NMR analysis.

-

Acquire multidimensional NMR spectra to determine the structure and dynamics of the protein.

-

Diagram: Workflow for Deuterated Protein Production for NMR

References

The Crossroads of Metabolism: A Technical Guide to the Roles of DL-Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine, existing as L- and D-enantiomers, holds a pivotal position in cellular metabolism, extending far beyond its role as a proteinogenic amino acid. This technical guide provides an in-depth exploration of the metabolic pathways governed by DL-serine, with a focus on its synthesis, degradation, and multifaceted roles in central metabolic processes. We present a comprehensive overview of the enzymatic reactions and regulatory mechanisms that underscore serine's contribution to one-carbon metabolism, nucleotide biosynthesis, redox homeostasis, and neuromodulation. This document consolidates quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for the analysis of serine metabolism, and provides visual representations of the core metabolic and signaling pathways.

Introduction

L-serine, traditionally classified as a non-essential amino acid, is a central node in the metabolic network, linking glycolysis to the synthesis of a vast array of critical biomolecules.[1][2] Its metabolic importance is underscored by its roles as a precursor for the synthesis of proteins, lipids, and other amino acids such as glycine and cysteine.[3][4] Furthermore, L-serine is a primary donor of one-carbon units to the folate and methionine cycles, which are essential for the biosynthesis of purines, thymidine, and S-adenosylmethionine (SAM), the universal methyl donor.[5]

The D-enantiomer, D-serine, once thought to be restricted to bacteria, is now recognized as a key neuromodulator in the mammalian central nervous system (CNS). Synthesized from L-serine, D-serine functions as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of serine metabolism has been implicated in a range of pathologies, including neurological and psychiatric disorders, cancer, and diabetes, making the enzymes in these pathways attractive targets for drug development.

This guide aims to provide a detailed technical resource for researchers and professionals engaged in the study of serine metabolism and its implications for human health and disease.

L-Serine Metabolic Pathways

De Novo Biosynthesis of L-Serine

The primary route for L-serine synthesis in humans is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a three-step enzymatic cascade.

-

Oxidation of 3-PG: The first and rate-limiting step is the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .

-

Transamination: 3-phosphohydroxypyruvate is then transaminated by phosphoserine aminotransferase (PSAT1) , using glutamate as the amino donor, to produce O-phospho-L-serine.

-

Hydrolysis: The final step is the hydrolysis of O-phospho-L-serine by phosphoserine phosphatase (PSPH) to yield L-serine.

The expression and activity of PHGDH are tightly regulated, with transcription factors such as Sp1 and NF-Y playing a positive regulatory role. The enzyme is also subject to allosteric feedback inhibition by L-serine.

L-Serine Catabolism

L-serine can be catabolized through several pathways, contributing to gluconeogenesis and other metabolic processes:

-

Conversion to Glycine: The most significant catabolic route for L-serine is its reversible conversion to glycine by serine hydroxymethyltransferase (SHMT) , which simultaneously generates a one-carbon unit carried by tetrahydrofolate (THF). This reaction is central to one-carbon metabolism.

-

Direct Deamination to Pyruvate: L-serine can be directly deaminated to pyruvate by serine dehydratase , a pathway that is particularly active in the liver.

-

Conversion to Pyruvate via 2-Phosphoglycerate: An alternative pathway involves the conversion of serine to 2-phosphoglycerate through the sequential action of serine-pyruvate transaminase, glycerate dehydrogenase, and glycerate kinase.

Role in One-Carbon Metabolism

L-serine is the major source of one-carbon units for the folate and methionine cycles. The one-carbon unit derived from the conversion of L-serine to glycine is utilized for:

-

Purine and Thymidylate Synthesis: Essential for DNA and RNA biosynthesis.

-

S-adenosylmethionine (SAM) Regeneration: SAM is the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids.

-

Redox Homeostasis: One-carbon metabolism contributes to the production of NADPH, which is crucial for maintaining cellular redox balance.

D-Serine Metabolic Pathways

Synthesis of D-Serine

D-serine is synthesized from L-serine in the brain by the pyridoxal-5'-phosphate (PLP)-dependent enzyme serine racemase (SR) . This enzyme is found in both neurons and glial cells.

Degradation of D-Serine

The cellular concentration of D-serine is regulated through its degradation by two primary enzymes:

-

Serine Racemase (SR): In addition to its synthetic activity, SR can also catalyze the α,β-elimination of water from D-serine to produce pyruvate and ammonia.

-

D-amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-serine to hydroxypyruvate.

Role of D-Serine in NMDA Receptor Signaling

D-serine is a crucial co-agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor that plays a central role in excitatory neurotransmission and synaptic plasticity. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor complex. This binding, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, allows for the influx of calcium ions, which triggers downstream signaling cascades involved in processes like long-term potentiation (LTP). At high concentrations, D-serine can also exhibit an inhibitory effect by competing with glutamate for binding to the GluN2A subunit of the NMDA receptor.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Serine Metabolism

| Enzyme | Substrate | K_m | k_cat | Organism/Source |

| PHGDH | 3-Phosphoglycerate | ~0.2 mM (inhibition at >0.2 mM) | V_max reduced in mutants | Human fibroblasts |

| SHMT | L-Serine | 0.26 ± 0.04 mM | 1.09 ± 0.05 s⁻¹ | Plasmodium vivax |

| SHMT | Tetrahydrofolate | 0.11 ± 0.01 mM | 1.09 ± 0.05 s⁻¹ | Plasmodium vivax |

| Serine Racemase | L-Serine | - | - | Rat brain |

Table 2: Representative Concentrations of Serine in Human Biological Fluids and Tissues

| Analyte | Matrix | Concentration | Reference |

| L-Serine | CSF | 4.0 µmol/L (in a patient with serine deficiency) | |

| D-Serine | CSF | 0.9 µmol/L (in a patient with serine deficiency), 2.72 (0.32) µmol/L (in controls) | |

| L-Serine | Brain (frontal cortex) | 666 ± 222 nmol/g wet tissue | |

| D-Serine | Brain (frontal cortex) | 66 ± 41 nmol/g wet tissue | |

| D-Serine | Serum (in Alzheimer's patients) | Significantly higher than controls | |

| D-Serine | CSF (in Alzheimer's patients) | Significantly higher than controls |

Experimental Protocols

Assay for Serine Racemase Activity

This protocol is adapted from established methods for measuring the conversion of L-serine to D-serine.

Materials:

-

Enzyme extract (e.g., purified recombinant serine racemase or cell lysate)

-

Reaction buffer: 50 mM Tris-HCl, pH 8.0

-

L-serine (20 mM)

-

Pyridoxal-5'-phosphate (PLP) (15 µM)

-

Dithiothreitol (DTT) (2 mM)

-

EDTA (1 mM)

-

Trichloroacetic acid (TCA) (5% final concentration)

-

Water-saturated diethyl ether

-

HPLC system with a chiral column for amino acid analysis

Procedure:

-

Prepare the reaction mixture containing reaction buffer, DTT, EDTA, and PLP.

-

Add the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding L-serine.

-

Incubate the reaction at 37°C for a defined period (e.g., 0.5-8 hours).

-

Terminate the reaction by adding TCA to a final concentration of 5%.

-

Centrifuge to pellet the precipitated protein.

-

Extract the supernatant twice with water-saturated diethyl ether to remove TCA.

-

Dry the aqueous phase under vacuum.

-

Reconstitute the sample in a suitable buffer for HPLC analysis.

-

Analyze the sample by HPLC using a chiral column to separate and quantify D-serine and L-serine.

Quantification of D- and L-Serine by HPLC

This protocol outlines a general method for the separation and detection of D- and L-serine using pre-column derivatization and reversed-phase HPLC.

Materials:

-

Biological sample (e.g., plasma, CSF, tissue homogenate)

-

Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution

-

HPLC system with a C18 column and an electrochemical or fluorescence detector

-

Mobile phase: e.g., 100 mM phosphate buffer (pH 6.0) and methanol mixture

Procedure:

-

Sample Preparation: Deproteinize the biological sample (e.g., by precipitation with a solvent like acetone).

-

Derivatization: Mix the deproteinized sample with the OPA/NAC derivatizing reagent and allow the reaction to proceed for a specific time at room temperature. This forms diastereomeric isoindole derivatives.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system.

-

Separation: Separate the diastereomeric derivatives on a reversed-phase C18 column using an appropriate mobile phase gradient.

-

Detection: Detect the separated derivatives using an electrochemical or fluorescence detector.

-

Quantification: Quantify D- and L-serine by comparing the peak areas to those of known standards.

Metabolic Flux Analysis using 13C-Labeled Serine

This protocol provides a general workflow for conducting metabolic flux analysis (MFA) to trace the fate of serine carbons through metabolic pathways.

Materials:

-

Cell culture system

-

13C-labeled serine (e.g., [U-13C3]L-serine)

-

Culture medium

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

-

Software for metabolic flux analysis (e.g., FiatFlux)

Procedure:

-

Experimental Design: Design the labeling experiment, including the choice of 13C-labeled tracer and the duration of labeling.

-

Tracer Experiment: Culture cells in a medium containing the 13C-labeled serine tracer until isotopic steady-state is reached.

-

Sample Collection and Preparation: Harvest the cells and extract metabolites and protein hydrolysates.

-

Isotopic Labeling Measurement: Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids from protein hydrolysates) using GC-MS or LC-MS.

-

Flux Estimation: Use a computational model of the relevant metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is typically done using specialized software that solves a system of algebraic equations.

-

Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizations of Metabolic and Signaling Pathways

L-Serine Metabolism

Caption: L-Serine synthesis from glycolysis and its major metabolic fates.

D-Serine Metabolism and NMDA Receptor Co-agonism

Caption: D-Serine synthesis, degradation, and its role at the NMDA receptor.

Experimental Workflow for Serine Isomer Quantification

References

Navigating the Safe Handling of DL-Serine-2,3,3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for DL-Serine-2,3,3-d3, a deuterated stable isotope-labeled amino acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of this specialized compound.

Section 1: Compound Identification and Properties

This compound is a non-radioactive, stable isotope-labeled version of the amino acid DL-Serine. The incorporation of deuterium at specific positions allows for its use as a tracer in metabolic research, proteomics, and as an internal standard in mass spectrometry-based applications.

| Identifier | Value | Source |

| Chemical Name | 2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid | [1][2] |

| CAS Number | 70094-78-9 | [1] |

| Molecular Formula | C₃D₃H₄NO₃ | |

| Molecular Weight | 108.11 g/mol | |

| Appearance | White powder/solid | |

| Purity | ≥98 atom % D, ≥98% chemical purity |

| Physical and Chemical Properties | Value | Source |

| Melting Point | 240 °C (for non-deuterated form) | |

| Solubility | Information not readily available, but likely soluble in water. | |

| Storage Temperature | Room temperature, away from light and moisture. | |

| Stability | Stable under recommended storage conditions. |

Section 2: Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for the non-deuterated form (DL-Serine), the deuterated analog is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions should be observed.

| Hazard Category | Description | Source |

| Health Hazards | Not classified as hazardous. May cause mild irritation upon contact with eyes or skin. | |

| Flammability | Combustible solid. | |

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. |

Hazardous Combustion Products: In the event of a fire, the following hazardous decomposition products may be formed:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

Section 3: Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat is recommended.

-

Respiratory Protection: Not typically required for small quantities handled in a well-ventilated area. If significant dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Handling:

-

Ensure adequate ventilation in the work area.

-

Minimize dust generation when handling the powder.

-

Use appropriate tools (e.g., spatulas, weigh boats) to handle the material.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place at room temperature.

-

Protect from light and moisture.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.

-

Ingestion: Wash out mouth with water. Do not induce vomiting. Get medical attention if you feel unwell.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill and Disposal Procedures

Spill Response:

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the powder, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material is not classified as hazardous waste, but it should not be disposed of in the regular trash or down the drain.

Section 4: Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

Caption: Risk assessment and handling workflow for this compound.

Caption: First aid decision tree for this compound exposure.

References

Navigating the Nuances of DL-Serine-2,3,3-d3: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of DL-Serine-2,3,3-d3, a deuterated analog of the amino acid serine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the best practices for maintaining the integrity of this stable isotope-labeled compound, supported by a review of available technical data and general principles of stability for such molecules.

Introduction

This compound is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification.[1] The deuterium labeling at the 2, 3, and 3 positions provides a distinct mass shift, enabling its use as a tracer and for isotope dilution mass spectrometry (IDMS).[2] Ensuring the chemical and isotopic stability of this compound is paramount for the accuracy and reproducibility of experimental results. This guide synthesizes information from commercial suppliers and scientific literature to provide a comprehensive overview of its storage and stability profile.

Recommended Storage Conditions

The consensus from suppliers of this compound is to store the compound, which is typically a solid powder, under controlled conditions to minimize degradation.[3][4][5] While specific recommendations vary slightly, the general guidelines are summarized below.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Recommendations | Source(s) |

| Solid (Powder) | Room Temperature | Short-term | Store away from light and moisture. | |

| Solid (Powder) | -20°C | Up to 3 years | For long-term storage. | |

| Solid (Powder) | 4°C | Up to 2 years | For intermediate-term storage. | |

| In Solvent | -80°C | Up to 6 months | For long-term storage of solutions. | |

| In Solvent | -20°C | Up to 1 month | For short-term storage of solutions. |

One supplier suggests that the compound should be re-analyzed for chemical purity after three years if stored under recommended conditions, indicating a good general stability profile.

Stability Profile and Potential Degradation Pathways

The stability of the deuterium label itself is also a consideration. The C-D bonds at the 2 and 3 positions of the serine backbone are generally stable under typical storage and analytical conditions. However, exposure to extreme pH or high temperatures in protic solvents could potentially lead to H/D exchange, although this is less likely for C-D bonds compared to O-D or N-D bonds.

For solutions of stable isotope-labeled amino acid standards, studies have shown that while many are stable for extended periods when frozen, some degradation can occur over time, particularly with prolonged storage.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, it is recommended to perform stability studies. The following protocols are based on general guidelines for stable isotope-labeled compounds and analytical methods developed for serine.

Stability-Indicating Methodologies

A stability-indicating analytical method is crucial for separating the intact this compound from potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

4.1.1. HPLC Method for Purity Assessment

Given that serine lacks a strong chromophore, pre-column derivatization is often necessary for sensitive UV or fluorescence detection.

-

Derivatization: Reagents such as o-phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used to create fluorescent diastereomeric derivatives of D- and L-serine, allowing for their separation and quantification.

-

Column: A reversed-phase C18 column is typically suitable for separating the derivatized products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., Tris buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.

-

Detection: Fluorescence detection provides high sensitivity for the OPA-derivatized amino acids.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To understand the intrinsic stability of this compound and identify potential degradation products, forced degradation studies under various stress conditions are recommended.

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Example Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 105°C for 48 hours |

| Photostability | Expose solid sample to light as per ICH Q1B guidelines |

Samples from these studies should be analyzed using a validated stability-indicating method. Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products.

Isotopic Stability Assessment

The stability of the deuterium label can be assessed by monitoring for any changes in the isotopic enrichment over time.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the molecule and detect any decrease in the abundance of the deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of signals at the positions where deuterium atoms are expected, which would indicate back-exchange with protons.

Visualizing Experimental Workflows

The following diagrams illustrate a typical workflow for assessing the stability of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of cool, dry, and dark environments. For long-term storage, temperatures of -20°C are advisable for the solid form. While specific degradation kinetics and products are not extensively documented, a systematic approach using forced degradation studies and validated stability-indicating analytical methods can provide a comprehensive understanding of its stability profile. Adherence to these guidelines will ensure the quality and reliability of this compound in its various research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]

- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Serine-2,3,3-d3: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the isotopically labeled amino acid, DL-Serine-2,3,3-d3. This document details its chemical and physical properties, and explores its applications in tracing metabolic pathways, with a focus on one-carbon metabolism, mTOR signaling, and sphingolipid biosynthesis. Detailed experimental protocols for mass spectrometry and NMR spectroscopy are provided to facilitate its use in research settings.

Core Data Presentation

This compound, a deuterated form of the non-essential amino acid serine, serves as a valuable tracer in metabolic studies. Its key quantitative data are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 70094-78-9 | [1][2][3][4] |

| Molecular Weight | 108.11 g/mol | [3] |

| Empirical Formula | C₃D₃H₄NO₃ | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| Mass Shift | M+3 | |

| Form | Powder |

Signaling Pathways and Metabolic Roles

DL-Serine is a central player in numerous metabolic and signaling pathways. The use of its deuterated isotopologue, this compound, allows for the precise tracing of its metabolic fate and its contribution to various cellular processes.

One-Carbon Metabolism

Serine is a major donor of one-carbon units for the folate and methionine cycles, which are crucial for the biosynthesis of nucleotides, lipids, and proteins, as well as for methylation reactions. This compound is an invaluable tool for dissecting the compartmentalization and flux through these pathways.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. DL-Serine (2,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-1073-1 [isotope.com]

Methodological & Application

Application Notes and Protocols for DL-Serine-2,3,3-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative bioanalysis, particularly in metabolomics and clinical research, the accurate measurement of endogenous small molecules is paramount. Serine, existing as D- and L-enantiomers, is a crucial amino acid with significant roles in cellular proliferation and neurotransmission. D-serine, for instance, is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, making its quantification essential in neuroscience research and drug development for neurological disorders.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for high-precision quantification of small molecules in complex biological matrices. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest at the earliest stage of sample preparation. This "internal standard" experiences the same sample processing variations as the endogenous analyte, including extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.

DL-Serine-2,3,3-d3 is a deuterated form of serine that serves as an excellent internal standard for the quantification of both D- and L-serine. Its chemical properties are nearly identical to the unlabeled serine, ensuring it co-elutes during chromatography and behaves similarly during ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of serine enantiomers in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution using this compound

The core principle of using this compound as an internal standard is to correct for analytical variability. A known amount of the deuterated standard is spiked into the biological sample containing an unknown amount of endogenous serine. The sample is then processed, and the ratio of the mass spectrometric signal of the endogenous serine to that of the deuterated serine is measured. This ratio is then used to calculate the concentration of the endogenous serine based on a calibration curve.

Experimental Protocols

This section details two distinct LC-MS/MS methods for the quantification of serine enantiomers in human plasma using this compound as an internal standard.

Method 1: Direct Enantioselective LC-MS/MS

This method achieves the separation of D- and L-serine without chemical derivatization using a chiral chromatography column.

1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

D-Serine and L-Serine analytical standards

-

Human plasma (surrogate matrix for calibration standards can be phosphate-buffered saline, PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (Cationic exchange)

2. Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a methanol-water (1:1, v/v) mixture.

-

Internal Standard Working Solution: Dilute the stock solution to a final concentration of 5.00 µg/mL in methanol-water (1:1, v/v).

-

Analyte Stock Solutions: Prepare individual 1 mg/mL stock solutions of D-Serine and L-Serine in water.

-

Calibration Standards: Since D- and L-serine are endogenous, prepare calibration standards in a surrogate matrix like PBS. For D-serine, a typical calibration range is 100 to 5000 ng/mL. For L-serine, a range of 0.1 to 100 µg/mL is appropriate.

3. Sample Preparation

-

To 50 µL of plasma, PBS (for calibration standards), or quality control (QC) samples in a microcentrifuge tube, add 25 µL of the internal standard working solution (5.00 µg/mL).

-

Add 150 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

For cleaner samples, perform solid-phase extraction using cationic exchange cartridges. Condition the cartridges with methanol and then water. Load the supernatant, wash with water, and elute with a solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: Regis ChiroSil RCA(+) column (or equivalent chiral column).

-

Mobile Phase: Isocratic elution with 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).

-

Flow Rate: 0.80 mL/min.

-

Column Temperature: Ambient (~22°C).

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

D-Serine: m/z 106.1 → 60.1

-

L-Serine: m/z 106.1 → 60.1

-

This compound: m/z 109.0 → 63.0

-

Method 2: Chiral Derivatization followed by LC-MS/MS

This method uses a chiral derivatizing agent to create diastereomers of D- and L-serine, which can then be separated on a standard reversed-phase column.

1. Materials and Reagents

-

All reagents from Method 1.

-

(R)-1-Boc-2-piperidine carbonyl chloride (chiral derivatizing agent).

-

Acetone (LC-MS grade).

-

Trifluoroacetic acid (TFA).

2. Sample Preparation

-

To 100 µL of plasma, add 20 µL of the internal standard working solution and 400 µL of acetone.

-

Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 400 µL of the supernatant to a new tube.

-

Add 300 µL of (R)-1-Boc-2-piperidine carbonyl chloride solution and stir at 1000 rpm for 2 hours at room temperature for derivatization.

-

Add 200 µL of TFA and incubate for 1 hour.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol/water (10:90, v/v).

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: Zorbax Eclipse XDB-C18 column (or equivalent reversed-phase C18 column).

-

Mobile Phase: A gradient of mobile phase A (water with 0.3% TFA) and mobile phase B (methanol with 0.3% TFA).

-

Flow Rate: 0.4 mL/min.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific to the derivatized serine and internal standard. These need to be determined empirically.

Quantitative Data

The following tables summarize the validation data for the direct enantioselective LC-MS/MS method for the quantification of D- and L-serine in human plasma using this compound as an internal standard.

Table 1: Linearity of the Calibration Curve

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| D-Serine | PBS | 100 - 5000 | ≥ 0.9997 |

| L-Serine | PBS | 100 - 100,000 | ≥ 0.99 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| D-Serine | Low | 300 | 93.9 | 8.7 | 93.0 | 7.9 |

| Medium | 1500 | 93.3 | 4.9 | 92.9 | 4.8 | |

| High | 4000 | 93.7 | 5.2 | 93.9 | 5.5 | |

| L-Serine | Low | 300 | Within ±15% | < 15% | Within ±15% | < 15% |

| Medium | 50,000 | Within ±15% | < 15% | Within ±15% | < 15% | |

| High | 80,000 | Within ±15% | < 15% | Within ±15% | < 15% |

Data for D-Serine is adapted from Skende et al. (2019). Data for L-Serine is generalized based on typical bioanalytical method validation acceptance criteria.

Table 3: Recovery

| Analyte | QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) |

| D-Serine | Low | 300 | 84.1 |

| Medium | 1500 | 78.4 | |

| High | 4000 | 76.4 | |

| This compound | - | 1250 | 82.3 |

Data adapted from Skende et al. (2019).

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of D- and L-serine in complex biological matrices like human plasma by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for mitigating variability introduced during sample preparation and analysis, thereby ensuring the reliability of the quantitative data. The protocols and data presented in this application note provide a robust foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories for a wide range of applications, from basic research to clinical studies. The choice between direct enantioselective separation and chiral derivatization will depend on the specific requirements of the study and the available instrumentation.

Application Notes and Protocols for Quantitative Proteomics Using DL-Serine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-d3 is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics for tracing the dynamics of protein synthesis, degradation, and metabolic flux. As a non-essential amino acid, serine is a central node in cellular metabolism, contributing not only to protein synthesis but also to the biosynthesis of other amino acids, nucleotides, and lipids through one-carbon metabolism.[1][2][3] By introducing DL-Serine-d3 into cell culture media, researchers can metabolically label newly synthesized proteins. The incorporation of the heavier isotope allows for the differentiation and quantification of protein turnover rates using mass spectrometry.[4]

This metabolic labeling approach, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the precise measurement of changes in protein abundance under various experimental conditions, providing critical insights into cellular responses to stimuli, disease progression, and the efficacy of therapeutic agents.[4] The use of a deuterated, non-radioactive tracer ensures a safe and robust method for quantitative analysis in diverse biological systems.

Relevant Signaling Pathways

Serine metabolism is intricately linked to several key cellular pathways. Understanding these connections is crucial for interpreting the results of metabolic labeling studies with DL-Serine-d3.

Serine Biosynthesis Pathway

Cells can synthesize serine de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway. This pathway is often upregulated in proliferating cells, including cancer cells, to meet the high demand for serine.

Caption: De novo serine biosynthesis pathway from 3-phosphoglycerate.

One-Carbon Metabolism

Serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines, thymidine, and for the remethylation of homocysteine to methionine. This pathway is critical for DNA synthesis, repair, and methylation.

Caption: Serine's role as a one-carbon donor in cytosolic and mitochondrial pathways.

Experimental Protocols

The following protocols provide a detailed methodology for a quantitative proteomics experiment using DL-Serine-d3 to measure protein turnover.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using DL-Serine-d3 involves cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis.

Caption: Experimental workflow for quantitative proteomics with DL-Serine-d3.

Cell Culture and Metabolic Labeling

This protocol is adapted from standard SILAC procedures.

Materials:

-

Cell line of interest

-

DMEM for SILAC (deficient in L-Serine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

DL-Serine-d3 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Unlabeled L-Serine

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Adaptation to SILAC Medium:

-

Culture cells for at least five passages in the serine-deficient DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and unlabeled L-Serine at the standard concentration. This ensures that the cells are fully adapted to the custom medium.

-

-

Labeling Experiment:

-

Prepare the "heavy" labeling medium: serine-deficient DMEM supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and DL-Serine-d3.

-

Seed an equal number of cells into two sets of culture plates: one with the standard (light) serine-containing medium and one with the heavy (DL-Serine-d3) medium.

-

For protein turnover studies, grow cells in the heavy medium for a defined period (e.g., 24, 48, 72 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins. A control group of cells is grown in parallel in the light medium.

-

-

Cell Harvest:

-

At the desired time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Protein Digestion (In-Solution)

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (NH4HCO3)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

Procedure:

-

Denaturation and Reduction:

-

Take a defined amount of protein (e.g., 100 µg) from each sample (light and heavy). For relative quantification, mix the light and heavy lysates in a 1:1 ratio.

-

Add urea to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-